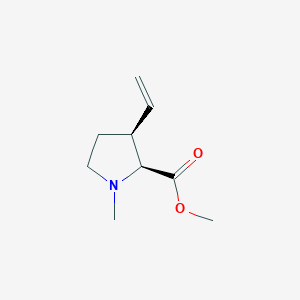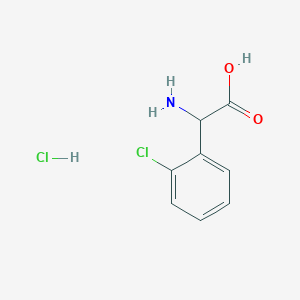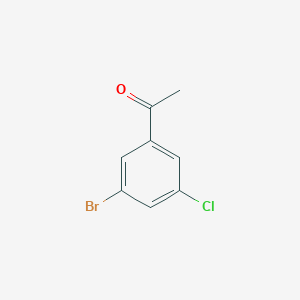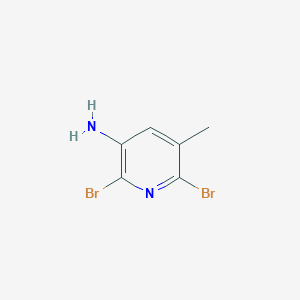
Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromomethyl and chloro groups, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(bromomethyl)-3-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Another method involves the use of ethyl 4-bromo-3-(bromomethyl)benzoate, which is treated with sodium ethoxide in ethanol at low temperatures, followed by warming to room temperature and stirring for an extended period .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation to form benzoic acid derivatives or reduction to yield alcohols.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind effectively to the enzyme TEM-72, inhibiting its activity through a mechanism that involves the formation of a stable enzyme-inhibitor complex . This interaction can lead to increased oxidative stress in bacterial cells, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-bromo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 4-chloro-, ethyl ester: Similar structure but without the bromomethyl group.
Benzoic acid, 4-(bromomethyl)-, ethyl ester: Similar structure but without the chloro group.
Uniqueness
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is unique due to the presence of both bromomethyl and chloro substituents on the benzene ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
ethyl 4-(bromomethyl)-3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYLSWWUUOOTSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzene, 1,1'-[(trichlorosilyl)methylene]bis-](/img/structure/B178962.png)



![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)

![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)

